Cxcl-cxcr1/2-IN-1
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Overview
Description
Cxcl-cxcr1/2-IN-1 is an orally active and potent inhibitor of the ELR+CXCL-CXCR1/2 pathway. This compound exhibits significant anticancer and anti-angiogenic activities and is utilized in the study of cardiovascular diseases and cancer .
Preparation Methods
The preparation of Cxcl-cxcr1/2-IN-1 involves several steps. The synthetic route typically includes the following steps:
Dissolution: Dissolve the main solution in dimethyl sulfoxide (DMSO).
Mixing: Add polyethylene glycol 300 (PEG300) and mix well until the solution is clear.
Addition: Add Tween 80 and mix well until the solution is clear.
Final Mixing: Add distilled water (ddH2O) and mix well until the solution is clear.
For industrial production, the compound is prepared in large batches following similar steps but scaled up to meet industrial demands. The storage method and period for the stock solution are crucial to maintain the compound’s stability. It is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month .
Chemical Reactions Analysis
Cxcl-cxcr1/2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cxcl-cxcr1/2-IN-1 has a wide range of scientific research applications:
Chemistry: It is used to study the ELR+CXCL-CXCR1/2 pathway and its inhibition.
Mechanism of Action
Cxcl-cxcr1/2-IN-1 exerts its effects by inhibiting the ELR+CXCL-CXCR1/2 pathway. The compound binds to the CXCR1 and CXCR2 receptors, leading to the inhibition of adenylyl cyclase and the activation of various enzymes, including phospholipase D, phospholipase Cβ, phosphoinositide 3-kinase, and Ras . This inhibition results in decreased neutrophil activation and reduced proliferation of cancer cells .
Comparison with Similar Compounds
Cxcl-cxcr1/2-IN-1 is unique in its potent inhibition of the ELR+CXCL-CXCR1/2 pathway. Similar compounds include:
Delmetacin (Demethacin): A non-steroidal anti-inflammatory compound with inhibitory effects on the CXC chemokine receptor CXCR1.
This compound stands out due to its dual anticancer and anti-angiogenic activities, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C14H8Cl2N4O3S |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(6-nitro-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C14H8Cl2N4O3S/c15-7-3-8(16)5-9(4-7)17-13(21)19-14-18-11-2-1-10(20(22)23)6-12(11)24-14/h1-6H,(H2,17,18,19,21) |
InChI Key |
FCQTYYYNDNQUIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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